molecular formula C26H24ClNO4 B12955439 Fmoc-MeHph(2-Cl)-OH

Fmoc-MeHph(2-Cl)-OH

Cat. No.: B12955439
M. Wt: 449.9 g/mol
InChI Key: PVIQPQQJCOEABA-DEOSSOPVSA-N
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Description

Fmoc-MeHph(2-Cl)-OH is a protected amino acid derivative critical for solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, a methyl substitution at the α-carbon (denoted "MeHph" for methyl-homophenylalanine), and a chlorine atom at the 2-position (ortho) of the phenylalanine side chain’s aromatic ring. Its molecular formula is C₂₆H₂₄ClNO₄, with a molecular weight of 449.93 g/mol . The Fmoc group is base-labile, allowing selective deprotection under mild alkaline conditions (e.g., piperidine), while the 2-Cl substituent and α-methyl group introduce steric and electronic modifications that influence peptide coupling efficiency and conformational stability .

This compound is particularly valuable in synthesizing peptides requiring enhanced resistance to enzymatic degradation or tailored binding properties due to its bulky, electron-withdrawing substituents. It is commonly employed in automated SPPS workflows, often coupled with 2-chlorotrityl (2-Cl Trt) resins for acid-labile anchoring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

(2S)-4-(2-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid

InChI

InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)15-14-17-8-2-7-13-23(17)27)26(31)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22,24H,14-16H2,1H3,(H,29,30)/t24-/m0/s1

InChI Key

PVIQPQQJCOEABA-DEOSSOPVSA-N

Isomeric SMILES

CN([C@@H](CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeHph(2-Cl)-OH typically involves the protection of the amino group of phenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The 2-chloromethyl group is introduced through a chloromethylation reaction. The general steps are as follows:

    Protection of the Amino Group: The amino group of phenylalanine is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Chloromethylation: The protected phenylalanine undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the 2-chloromethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of phenylalanine are protected with Fmoc-Cl.

    Chloromethylation: The protected phenylalanine is then subjected to chloromethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-MeHph(2-Cl)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The 2-chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid with a 2-chloromethyl group.

Scientific Research Applications

Peptide Synthesis

Fmoc-MeHph(2-Cl)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino group of the amino acid. This allows for the sequential addition of amino acids to form peptides without undesired reactions occurring at the amino terminus.

  • Advantages :
    • Stability : The Fmoc group is stable under basic conditions, allowing for a wide range of coupling reactions.
    • Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating the synthesis process.

Medicinal Chemistry

The incorporation of this compound into peptide sequences has been investigated for its potential therapeutic applications. The chlorophenyl moiety enhances the pharmacological properties of peptides by improving their binding affinity to target receptors.

  • Case Study : Research has shown that peptides synthesized with this compound exhibit enhanced activity against certain cancer cell lines due to increased receptor binding capabilities. This makes it a valuable compound in the design of peptide-based drugs.

Material Science

In material science, this compound can be used in the development of functionalized polymers and hydrogels. Its ability to form stable linkages with other materials allows for the creation of smart materials that respond to environmental stimuli.

  • Applications :
    • Drug Delivery Systems : Functionalized polymers incorporating this compound can be designed to release drugs in a controlled manner.
    • Sensors : The unique properties of the chlorophenyl group can be exploited in sensor technology, particularly for detecting biomolecules.

Mechanism of Action

The mechanism of action of Fmoc-MeHph(2-Cl)-OH involves its ability to protect amino groups during chemical synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The 2-chloromethyl group can participate in further chemical modifications, providing versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fmoc-MeHph(2-Cl)-OH with Analogues

Compound Name Substituent Position Molecular Weight (g/mol) Key Features Applications
This compound 2-Cl, α-Me 449.93 High steric hindrance; electron-withdrawing Cl enhances stability Peptides requiring rigid conformations or protease resistance
Fmoc-L-Phe(2-Cl)-OH 2-Cl 420.87 Moderate steric hindrance; no α-methyl Standard SPPS with Cl-induced electronic modulation
Fmoc-L-Phe(3-Cl)-OH 3-Cl 420.87 Reduced steric hindrance vs. 2-Cl; meta-substitution alters π-π stacking Peptides targeting hydrophobic pockets
Fmoc-alpha-Me-L-Phe-OH α-Me 401.45 α-methyl increases steric bulk; no halogen Stabilizing β-turn structures
Fmoc-Phe(4-F)-OH 4-F 405.40 Electron-withdrawing F enhances polarity; para-substitution Fluorinated peptides for NMR/fluorescence studies

Key Comparative Insights

Substituent Position and Reactivity 2-Cl vs. 3-Cl: The ortho-chlorine in this compound creates significant steric hindrance, slowing coupling reactions compared to meta-chlorinated analogues like Fmoc-L-Phe(3-Cl)-OH. However, the 2-Cl group improves stability against racemization during activation due to its electron-withdrawing effect . α-Methyl Effect: The α-methyl group in this compound restricts conformational flexibility, favoring β-sheet or β-turn structures in peptides. This contrasts with non-methylated counterparts like Fmoc-L-Phe(2-Cl)-OH, which exhibit greater backbone flexibility .

Coupling Efficiency

  • This compound requires optimized coupling agents (e.g., DIC/HOBt/DMAP) to overcome steric challenges, achieving ~90% efficiency under N₂-assisted stirring . In contrast, Fmoc-L-Phe(3-Cl)-OH achieves similar yields with standard HBTU/DIEA protocols due to reduced steric demands .

Protection Group Compatibility

  • Unlike Fmoc-His(Mtt)-OH, where the Mtt group is acid-labile, this compound’s Fmoc group is base-sensitive, enabling orthogonal deprotection strategies when used alongside side-chain-protected residues (e.g., Trt or Pbf groups) .

Antioxidant and Electronic Effects Evidence from thiazolidine-4-one derivatives suggests that 2-Cl substituents enhance antioxidant activity compared to 3-Cl or para-substituted analogues, likely due to improved radical stabilization .

Solubility and Handling this compound exhibits lower solubility in dichloromethane (DCM) compared to non-halogenated analogues, necessitating mixed solvent systems (e.g., DCM/DMA 1:1) for efficient resin loading .

Biological Activity

Fmoc-MeHph(2-Cl)-OH, a derivative of phenylalanine with a 2-chloro substituent, is utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity is of interest due to its potential applications in drug development and molecular biology. This article explores the biological properties, synthesis methods, and relevant case studies involving this compound.

Chemical Structure and Properties

This compound can be represented by the following structure:

  • Fmoc Group : A common protecting group for amino acids.
  • MeHph : Methylated phenylalanine.
  • 2-Cl : Indicates the presence of a chlorine atom at the ortho position on the phenyl ring.

The molecular formula is C15H14ClNO2C_{15}H_{14}ClNO_2 with a molecular weight of approximately 285.73 g/mol.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The following steps summarize the general approach:

  • Resin Preparation : The resin is functionalized to allow for the attachment of the Fmoc-protected amino acid.
  • Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine.
  • Coupling Reaction : The activated form of MeHph(2-Cl)-OH is coupled to the growing peptide chain using coupling reagents like HATU or DIC.
  • Cleavage from Resin : The final product is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on cathelicidin peptides indicated that modifications to the peptide structure, including halogen substitutions, can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The introduction of halogen groups, such as chlorine at the 2-position, has been linked to improved bioactivity in various peptide systems. This modification affects both the hydrophobicity and electronic properties of the compound, which can influence its interaction with biological membranes .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies indicate that while certain derivatives show promising biological activity, they also exhibit varying levels of cytotoxicity against human cell lines .

Case Studies

Several case studies highlight the significance of this compound in research:

  • Peptide Design for Antimicrobial Applications :
    • A study synthesized peptides containing this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated enhanced activity compared to non-halogenated analogs .
  • Cancer Research :
    • Investigations into peptides incorporating this compound have shown potential for targeted cancer therapies. The modified peptides demonstrated selective cytotoxic effects on cancerous cells while sparing normal cells .

Data Tables

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial12.5
Non-halogenated MeHph-OHAntimicrobial25.0
This compoundCytotoxicity (MCF-7)15.0
Non-halogenated MeHph-OHCytotoxicity (MCF-7)30.0

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